molecular formula C12H12N2O B12096710 2-Cyclopropyl-8-methyl-3H-quinazolin-4-one

2-Cyclopropyl-8-methyl-3H-quinazolin-4-one

Cat. No.: B12096710
M. Wt: 200.24 g/mol
InChI Key: FKYOBVGVZASVLB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-8-methyl-3H-quinazolin-4-one is a heterocyclic compound with a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-Cyclopropyl-8-methyl-3H-quinazolin-4-one typically involves the cyclization of 2-aminobenzamides with appropriate reagents. One common method includes the use of copper catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-Cyclopropyl-8-methyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-8-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-cyclopropyl-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C12H12N2O/c1-7-3-2-4-9-10(7)13-11(8-5-6-8)14-12(9)15/h2-4,8H,5-6H2,1H3,(H,13,14,15)

InChI Key

FKYOBVGVZASVLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=N2)C3CC3

Origin of Product

United States

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